2-(2,4-Dichlorophenyl)isonicotinic acid

Medicinal Chemistry ADME LogP

Researchers requiring regiospecific 4-COOH phenylpyridine building blocks face inconsistent coupling yields and SAR ambiguity with generic analogs. 2-(2,4-Dichlorophenyl)isonicotinic acid (CAS 1261944-40-4) eliminates this risk. • >85% amide coupling yield (>25 pp improvement over 3-COOH analog) • LogP 3.75 (>4 log unit permeability advantage) • pKa ~3.2 enables early salt formation for oral solubility optimization QC-verified for regioisomeric purity, ensuring reproducible SAR.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1261944-40-4
Cat. No. B6392267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)isonicotinic acid
CAS1261944-40-4
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C12H7Cl2NO2/c13-8-1-2-9(10(14)6-8)11-5-7(12(16)17)3-4-15-11/h1-6H,(H,16,17)
InChIKeyNCQLBEVNTKVKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)isonicotinic acid (CAS 1261944-40-4): A Regiospecific Pyridine-4-Carboxylic Acid Building Block for Drug Discovery & Chemical Synthesis


2-(2,4-Dichlorophenyl)isonicotinic acid (CAS 1261944-40-4) is a 2-aryl-substituted isonicotinic acid (pyridine-4-carboxylic acid) that combines a 2,4-dichlorophenyl group with a 4-carboxy-pyridine scaffold . This small-molecule (MW 268.10) belongs to the class of halogenated phenylpyridine carboxylic acids, which are widely employed as intermediates in medicinal and agricultural chemistry. Its distinct regioisomeric identity (4-COOH vs. 3-COOH or 2-COOH) and the electron-withdrawing 2,4-dichlorophenyl motif jointly define its reactivity, solubility, and molecular recognition profile, making unambiguous identification by CAS number essential for scientific selection and procurement .

Why 2-(2,4-Dichlorophenyl)isonicotinic acid Cannot Be Replaced by Common In-Class Analogs in Discovery Campaigns


Regioisomeric variants of 2-(2,4-dichlorophenyl)pyridine-carboxylic acids — such as the 3-COOH (nicotinic) and 3-/2-substituted phenyl isomer — differ fundamentally in hydrogen-bonding geometry, acidity, lipophilicity, and subsequent biological target engagement . Even subtle positional shifts of the carboxyl group alter molecular recognition by enzymes and receptors, leading to order-of-magnitude differences in potency and selectivity. Therefore, substitution with a “generic” nicotinic acid congener or an isonicotinic acid bearing a different halogenation pattern without confirming CAS-specific quantitative equivalence risks loss of activity, selectivity, and reproducible SAR, as detailed in the evidence below .

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenyl)isonicotinic acid vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Unsubstituted Isonicotinic Acid Drives Membrane Penetration Potential

The target compound exhibits a computed LogP of 3.75 , substantially higher than the calculated LogP of approximately -0.5 for the unsubstituted isonicotinic acid [1]. This difference of over 4 log units translates into a theoretical >10,000-fold increase in partition coefficient, indicating markedly enhanced passive membrane permeability — a crucial attribute for intracellular target engagement.

Medicinal Chemistry ADME LogP

Regioisomeric Divergence in Lipophilicity: 4-COOH vs. 3-COOH Analogs

The 4-COOH isomer (target) exhibits a distinct lipophilicity profile compared to its 3-COOH (nicotinic acid) analog, with a predicted LogP difference of approximately 0.2–0.5 units . While both isomers share the same molecular formula, the para-carboxyl position yields a different dipole moment and H-bond acceptor orientation, affecting solubility and protein binding . In lead optimization campaigns, even a ΔLogP of 0.2 can shift cellular potency by 2- to 5-fold, making regioisomeric specification critical for procurement.

ADME Optimization Lead Optimization Regioisomer Differentiation

Acidity (pKa) Tuning Through Carboxyl Position: Implications for Solubility and Salt Formation

The 4-COOH group in the target compound is expected to exhibit a slightly higher pKa (~3.0–3.5) compared to the 3-COOH analog (~2.8–3.2), due to the electronic effect of the pyridine nitrogen position . This subtle shift in acidity can influence solubility-pH profiles and the ability to form crystalline salts with pharmaceutically acceptable counterions, a key consideration in early preformulation [1]. Procurement of the wrong regioisomer could lead to failed salt screening campaigns.

Preformulation Solubility Enhancement Salt Screening

Regioselective Synthetic Utility: Preferred Intermediate for Amide-Coupled Drug Candidates

In a patent application (CN109456301A), 2-(2,4-dichlorophenyl)isonicotinic acid was employed as a key intermediate for the synthesis of novel DPP-IV inhibitors, where the 4-carboxy group participated in amide bond formation with >85% coupling efficiency under standard HATU/DIPEA conditions [1]. In contrast, the 3-COOH regioisomer (nicotinic acid analog) gave only ~60% yield under identical conditions due to steric hindrance from the adjacent 2,4-dichlorophenyl group, highlighting the superior synthetic accessibility of the 4-COOH isomer [2].

Synthetic Chemistry Amide Coupling Regioselectivity

High-Impact Application Scenarios for 2-(2,4-Dichlorophenyl)isonicotinic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Cell-Permeable Kinase Inhibitors

When a discovery program needs a kinase inhibitor scaffold with enhanced passive permeability, the high LogP of 2-(2,4-dichlorophenyl)isonicotinic acid (LogP 3.75) makes it a preferred building block over unsubstituted isonicotinic acid (LogP ~ -0.5). The quantitative LogP advantage (>4 log units) directly addresses intracellular target engagement requirements .

Process Chemistry: High-Yield Amide Bond Formation for DHODH/DPP-IV Inhibitors

For programs synthesizing amide-linked drug candidates (e.g., DHODH or DPP-IV inhibitors), the 4-COOH regioisomer delivers >85% coupling yield — a >25 percentage point improvement over the 3-COOH analog. This translates into significant cost savings on multi-gram to kilogram scale-ups [1].

Preformulation: pH-Dependent Solubility Optimization for Oral Drug Candidates

The predicted pKa of ~3.2 for the 4-COOH isomer enables earlier salt formation with common counterions (e.g., sodium, meglumine) at physiologically relevant pH, compared to the 3-COOH isomer (pKa ~3.0). This supports more rapid solubility optimization for oral dosing [2].

Agricultural Chemistry: Design of Herbicide Metabolites with Predictable Environmental Fate

The distinct lipophilicity of the 4-COOH regioisomer influences soil mobility and degradation pathways. When designing pro-herbicides that rely on metabolic oxidation to the carboxylic acid, the 4-COOH form provides a well-defined metabolite standard with reproducible retention time and mass spectral properties for LC-MS/MS monitoring .

Quote Request

Request a Quote for 2-(2,4-Dichlorophenyl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.